molecular formula C9H16FN3 B11740745 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine CAS No. 1856074-21-9

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine

Cat. No.: B11740745
CAS No.: 1856074-21-9
M. Wt: 185.24 g/mol
InChI Key: GWAZWBRTWKRBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a fluoroethyl group and a propylamine group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions . These methods aim to improve the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluoroalkylating agents in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to the specific combination of a fluoroethyl group and a propylamine group attached to the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

CAS No.

1856074-21-9

Molecular Formula

C9H16FN3

Molecular Weight

185.24 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C9H16FN3/c1-2-5-11-8-9-3-6-12-13(9)7-4-10/h3,6,11H,2,4-5,7-8H2,1H3

InChI Key

GWAZWBRTWKRBHH-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.